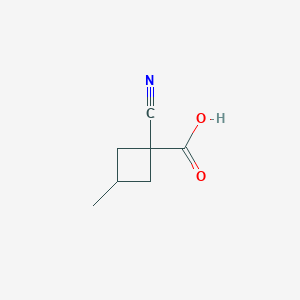

1-Cyano-3-methylcyclobutane-1-carboxylic acid

Overview

Description

1-Cyano-3-methylcyclobutane-1-carboxylic acid is a unique chemical compound with the empirical formula C7H9NO2 . It has a molecular weight of 139.15 . The compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The InChI string for 1-Cyano-3-methylcyclobutane-1-carboxylic acid is1S/C7H9NO2/c1-5-2-7 (3-5,4-8)6 (9)10/h5H,2-3H2,1H3, (H,9,10) . The SMILES string is CC1CC (C#N) (C (O)=O)C1 . Physical And Chemical Properties Analysis

1-Cyano-3-methylcyclobutane-1-carboxylic acid is a liquid at room temperature . More detailed physical and chemical properties may require additional experimental data or resources.Scientific Research Applications

Electrocyclic Reactions

Research by Niwayama and Houk on cyclobutene derivatives, which are structurally related to "1-Cyano-3-methylcyclobutane-1-carboxylic acid," demonstrated the control of torquoselectivity in electrocyclic reactions. These findings have implications for the synthesis of complex organic molecules and understanding reaction mechanisms (Niwayama & Houk, 1992).

Amino Acid Derivatives

Gauzy et al. synthesized aminocyclobutane-1-carboxylic acids with high enantiomeric excess, showcasing the potential for creating bioactive molecules and studying biological processes (Gauzy et al., 2004).

Nitrogen-Containing Derivatives

Gaoni explored the regiospecific addition of nitrogen nucleophiles to cyclobutane derivatives, leading to precursors of α-amino cyclobutane carboxylic acids. This research could have applications in the development of novel pharmaceuticals and peptides (Gaoni, 1988).

Structural Studies

Izquierdo et al. conducted a structural study on beta-peptides incorporating cyclobutane amino acids, revealing the impact of the cyclobutane ring on molecular rigidity and hydrogen bonding. Such insights can inform the design of peptidomimetics and therapeutics (Izquierdo et al., 2005).

Tumor Imaging Agents

Research on 1-aminocyclobutane carboxylic acid derivatives by Washburn et al. highlighted their potential as tumor-seeking agents for imaging, based on their preferential uptake by tumor tissues in animal models. This work points to the potential use of cyclobutane derivatives in diagnostic imaging (Washburn et al., 1979).

Hydrogen Bonding in Peptides

The study by Torres et al. on hydrogen-bonded rings in bis(cyclobutane) beta-dipeptides provides insights into the structural preferences of such compounds, with implications for the design of novel peptide-based materials and drugs (Torres et al., 2009).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

1-cyano-3-methylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-2-7(3-5,4-8)6(9)10/h5H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWFQSVKVYTKCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C1)(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Benzyloctahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B1528387.png)

![1-Thia-4-azaspiro[5.5]undecane](/img/structure/B1528391.png)

![2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1528393.png)

![6-Amino-1,4,8-trioxaspiro[4.5]decane](/img/structure/B1528396.png)

![N-(cyclopropanesulfonyl)-4,4-dimethyl-2-[3-(morpholin-4-yl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B1528404.png)